((2-Nitrophenyl)sulfonyl)-L-alanine
Description
((2-Nitrophenyl)sulfonyl)-L-alanine is a sulfonamide derivative of the amino acid L-alanine, featuring a 2-nitrophenylsulfonyl (Ns) group attached to the α-amino nitrogen. The ortho-nitro group on the phenyl ring contributes to strong electron-withdrawing properties, which stabilize the sulfonyl moiety and may enhance intermolecular interactions such as hydrogen bonding .
Structural studies reveal that the carboxy group of this compound forms centrosymmetric hydrogen-bonded dimers (O···O distance: 2.629 Å), while an intramolecular N–H···O(nitro) hydrogen bond (N···O distance: 2.823 Å) further stabilizes the molecule . These interactions are critical for its crystallinity and may affect its behavior in solution or biological systems.
Properties
Molecular Formula |
C9H10N2O6S |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
(2S)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O6S/c1-6(9(12)13)10-18(16,17)8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
IFHSAIAIMGLJBS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Nitrophenyl)sulfonyl)-L-alanine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((2-Nitrophenyl)sulfonyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Catalytic hydrogenation or metal hydrides
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Amino derivatives
Reduction: Sulfide derivatives
Substitution: Substituted nitrophenyl derivatives
Scientific Research Applications
((2-Nitrophenyl)sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Nitrophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The sulfonyl group enhances the compound’s reactivity and stability, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Nitrophenyl Groups
The position of the nitro group on the phenylsulfonyl moiety significantly alters physicochemical properties:
- Ortho vs. Para Substitution : The ortho-nitro group in this compound induces steric strain, which limits rotational freedom compared to the para isomer. This strain may reduce solubility in polar solvents but enhance binding specificity in protein interactions .
- Sulfonyl vs. Thioether Linkages : Replacing the sulfonyl group with a thioether (Nps derivatives) eliminates hydrogen-bonding capacity but increases membrane permeability due to higher hydrophobicity .
Derivatives with Modified Aromatic Substituents
- Alkyl vs.
- Naphthyl Additions : The 2-naphthyl group in the lysyl-alanine derivative introduces π-π stacking interactions, which are absent in the simpler nitrobenzene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
